2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide
Beschreibung
This compound is a benzothiazolium iodide derivative characterized by a conjugated cyanine-like structure. It features two 3-ethyl-1,3-benzothiazolium moieties linked via a cyclohexenylidene bridge, with an aminocarbonyl group at the 5-position of the cyclohexene ring. Computed properties include a molecular weight of 600.113 g/mol, LogP of 4.53 (indicating moderate lipophilicity), and a polar surface area (PSA) of 65.29 Ų, suggesting moderate solubility in polar solvents .
Eigenschaften
Molekularformel |
C27H28IN3OS2 |
|---|---|
Molekulargewicht |
601.6 g/mol |
IUPAC-Name |
(5E)-5-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-3-ene-1-carboxamide;iodide |
InChI |
InChI=1S/C27H27N3OS2.HI/c1-3-29-21-9-5-7-11-23(21)32-25(29)16-18-13-19(15-20(14-18)27(28)31)17-26-30(4-2)22-10-6-8-12-24(22)33-26;/h5-13,16-17,20H,3-4,14-15H2,1-2H3,(H-,28,31);1H |
InChI-Schlüssel |
VLLDMEMHESNPRF-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)C(=O)N.[I-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)C(=O)N.[I-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves multiple steps. The process begins with the preparation of the benzothiazole moiety, followed by the formation of the cyclohexene ring. The final step involves the introduction of the iodide ion. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used as a fluorescent probe for imaging and tracking biological molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
Research Implications and Gaps
- Structure-Activity Relationship (SAR): The aminocarbonyl group distinguishes the target compound from analogues, but its specific role in bioactivity remains unstudied.
- Biological Data: Limited evidence on cytotoxicity or target engagement; further in vitro studies are needed.
- Comparative Performance : The target compound’s LogP and PSA align with CNS drug-like properties, but its large size (MW >500) may limit blood-brain barrier penetration .
Biologische Aktivität
The compound 2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide (CAS No. 34719-10-3) is a complex organic molecule with potential biological activities. This article will explore its synthesis, biological properties, and implications for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C27H28IN3OS2 |
| Molecular Weight | 601.57 g/mol |
| CAS Number | 34719-10-3 |
| Synonyms | Benzothiazolium iodide |
Synthesis
The synthesis of this compound involves the reaction of various precursors, typically involving benzothiazolone derivatives and cyclohexene structures. The specific synthetic routes can influence the yield and purity of the final product.
Biological Activity
Recent studies have highlighted the biological activity of related benzothiazolone compounds, particularly in cancer research. The following sections detail findings from various studies regarding the biological activity of this compound.
Cytotoxicity
In a study examining a series of styryl-benzothiazolone analogs, compounds with structural similarities to our target compound demonstrated significant cytotoxic effects against various cancer cell lines, including:
- EA.hy926 (human endothelial cells)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
One notable analog showed an IC50 value of against EA.hy926 cells, indicating strong cytotoxic potential . While specific data on our target compound is limited, its structural similarities suggest potential for similar activity.
The mechanism by which benzothiazolone derivatives exert their effects often involves:
- Microtubule Disruption : Many compounds in this class interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Anti-Angiogenic Properties : Some studies indicate that these compounds can inhibit angiogenesis by disrupting endothelial cell functions such as migration and proliferation .
Case Studies
- Study on Benzothiazolone Derivatives : A comprehensive evaluation of several benzothiazolone derivatives revealed that modifications in the benzothiazole moiety could enhance cytotoxicity and selectivity towards cancer cells . This suggests that the structural features of our target compound may also confer similar advantages.
- Combination Therapy Potential : Research has shown that certain benzothiazolone derivatives can enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth and survival . This highlights the potential for our compound in combinatorial treatment strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
